molecular formula C9H8BrClO2 B172184 Methyl 2-bromo-2-(3-chlorophenyl)acetate CAS No. 137420-52-1

Methyl 2-bromo-2-(3-chlorophenyl)acetate

Cat. No.: B172184
CAS No.: 137420-52-1
M. Wt: 263.51 g/mol
InChI Key: KJOCXNLVYWTJLL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(3-chlorophenyl)acetate ( 137420-52-1) is a valuable α-haloester building block in organic and pharmaceutical synthesis . With a molecular formula of C9H8BrClO2 and a molecular weight of 263.52 g/mol, it serves as a versatile chiral intermediate for the construction of more complex active molecules . Compounds of this class are critically employed in the synthesis of active pharmaceutical ingredients (APIs), including key intermediates for drugs like the antiplatelet agent clopidogrel . The α-bromo ester functional group is highly reactive, facilitating various condensation and further functionalization reactions, which makes this compound particularly useful for researchers developing new synthetic methodologies or working on the production of fine chemicals and agrochemicals . This product is offered with a high purity level of 97% . It is intended for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCXNLVYWTJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Bromo 2 3 Chlorophenyl Acetate

Direct Halogenation Protocols for the Alpha-Carbon of Methyl 2-(3-chlorophenyl)acetate

Direct bromination at the alpha-position of the parent ester, Methyl 2-(3-chlorophenyl)acetate, represents a straightforward approach to the target molecule. This method hinges on the selective activation of the α-carbon for electrophilic attack by a bromine source.

Regioselective Bromination Strategies

The key to the direct halogenation of Methyl 2-(3-chlorophenyl)acetate is achieving regioselectivity, meaning the reaction should exclusively occur at the alpha-carbon of the ester and not on the aromatic ring. While the phenyl ring is generally more susceptible to electrophilic aromatic substitution, specific conditions can favor the desired α-bromination.

One effective strategy involves the use of a brominating agent in the presence of an acid catalyst. The Hell-Volhard-Zelinsky reaction, traditionally used for carboxylic acids, provides a foundational concept. In this reaction, a catalytic amount of phosphorus tribromide (PBr₃) converts the carboxylic acid into an acyl bromide, which more readily forms an enol. This enol then reacts with bromine at the alpha-position. A subsequent esterification step would yield the final product.

For the direct bromination of the ester, radical initiation or the use of specific brominating agents can enhance regioselectivity. For instance, N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions can facilitate bromination at the benzylic alpha-position. Another approach involves using a bromide source, such as sodium bromide, in the presence of an oxidizing agent like hydrogen peroxide and an acid. This in situ generation of bromine can be controlled to favor the alpha-bromination pathway.

A patented method for a similar compound, methyl o-chlorophenylacetate, utilizes a bromide/hydrogen peroxide system under visible or UV light, demonstrating a practical application of this strategy. This method highlights the importance of reaction conditions in directing the bromination to the desired carbon.

Mechanistic Aspects of Alpha-Bromination Reactions

The mechanism of alpha-bromination of carbonyl compounds, including esters, can proceed through either an acid-catalyzed or base-promoted pathway. However, for esters, the acid-catalyzed route is generally preferred to avoid saponification.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the acidity of the alpha-hydrogens, facilitating the formation of an enol intermediate through tautomerization. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂). The subsequent loss of a proton from the carbonyl oxygen regenerates the carbonyl group and yields the alpha-brominated ester along with hydrogen bromide (HBr). It is important to note that the enolization of esters is typically less favorable and slower compared to that of ketones, which can affect reaction rates.

The key steps of the acid-catalyzed alpha-bromination are:

Protonation of the carbonyl oxygen.

Tautomerization to form the enol.

Nucleophilic attack of the enol on Br₂.

Deprotonation to yield the final product.

Esterification and Transesterification Approaches to Methyl 2-bromo-2-(3-chlorophenyl)acetate

An alternative and widely used synthetic route involves the initial synthesis of the corresponding carboxylic acid, 2-bromo-2-(3-chlorophenyl)acetic acid, followed by its conversion to the methyl ester.

Preparation from 2-bromo-2-(3-chlorophenyl)acetic Acid Precursors

This two-step approach first involves the alpha-bromination of 2-(3-chlorophenyl)acetic acid. The Hell-Volhard-Zelinsky reaction is a classic and effective method for this transformation. The reaction of 2-(3-chlorophenyl)acetic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) yields 2-bromo-2-(3-chlorophenyl)acetyl bromide. This intermediate is then hydrolyzed during workup to produce 2-bromo-2-(3-chlorophenyl)acetic acid.

Once the alpha-bromo acid is obtained, it can be readily converted to the desired methyl ester through Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

A patent for the synthesis of the 2-chloro isomer details a process where 2-chlorophenylacetic acid is brominated using sodium bromide and hydrogen peroxide in a biphasic system, followed by esterification of the resulting alpha-bromo acid with methanol and sulfuric acid patsnap.com.

Catalytic Transesterification Mediated by Lewis Acids

Transesterification offers another efficient method for the synthesis of this compound from its corresponding acid. In this approach, 2-bromo-2-(3-chlorophenyl)acetic acid undergoes an ester exchange reaction with a methyl ester, such as methyl acetate (B1210297), in the presence of a Lewis acid catalyst.

This method can be particularly advantageous as it often proceeds under milder conditions than traditional Fischer esterification and can have shorter reaction times. A patent for the synthesis of the analogous methyl alpha-bromo-2-chlorophenylacetate describes the use of Lewis acids such as titanium tetrachloride (TiCl₄), magnesium perchlorate (Mg(ClO₄)₂), or zinc chloride (ZnCl₂) to catalyze the transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate google.com. The reaction is typically performed under reflux, and the desired product can be obtained in high yield and purity after workup google.com.

The mechanism of Lewis acid-catalyzed transesterification involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (in this case, from the methylating agent), leading to the formation of a tetrahedral intermediate. Subsequent elimination of the original ester group and proton transfer yields the desired methyl ester.

The table below summarizes the findings from a patent on the Lewis acid-catalyzed synthesis of a similar compound, providing insight into the reaction conditions and outcomes.

CatalystMolar Ratio (Catalyst:Acid)SolventReaction Time (hours)Yield (%)Purity (HPLC, %)
TiCl₄0.04Methyl Acetate493.3799.6
TiCl₄0.02Methyl Acetate1087.6999.3
TiCl₄0.08Methyl Acetate887.6999.3

Data adapted from a patent for the synthesis of methyl alpha-bromo-2-chlorophenylacetate and is illustrative for the 3-chloro isomer.

Stereoselective Synthesis of Chiral this compound Enantiomers

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-Methyl 2-bromo-2-(3-chlorophenyl)acetate. The synthesis of single enantiomers is of significant interest, particularly in the pharmaceutical industry, where the biological activity of a molecule can be enantiomer-dependent.

The preparation of enantiomerically enriched or pure this compound can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture.

A patented method describes a stereoselective synthesis starting from (S)-3-phenyloxirane-2-carbonitrile. This approach involves a multi-step sequence:

Reaction of (S)-3-phenyloxirane-2-carbonitrile with a chlorinating agent.

Ring-opening and subsequent reactions to form an intermediate that is then brominated.

Esterification to yield the chiral methyl ester.

This method demonstrates a sophisticated approach to controlling the stereochemistry at the alpha-carbon, leading to the synthesis of a specific enantiomer. The existence of commercially available single enantiomers, such as Methyl (R)-2-bromo-2-(3-chlorophenyl)acetate, further underscores the importance of stereoselective synthesis for this compound bldpharm.com.

Another common strategy for obtaining single enantiomers is the kinetic resolution of the racemic alpha-bromo ester or its precursor acid. This can be accomplished using chiral catalysts or enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Chemical Reactivity and Derivatization of Methyl 2 Bromo 2 3 Chlorophenyl Acetate

Nucleophilic Substitution Reactions at the Alpha-Carbon

The carbon atom alpha to the carbonyl group is highly electrophilic due to the presence of both the bromine atom, a good leaving group, and the electron-withdrawing ester functionality. This makes it susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism.

Reactions with Diverse Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

A variety of heteroatom nucleophiles can displace the bromide ion at the alpha-carbon, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of diverse derivatives.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can react with methyl 2-bromo-2-(3-chlorophenyl)acetate to yield the corresponding α-amino esters. For instance, the reaction with a primary amine would yield a secondary α-amino ester. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can react to form α-methoxy esters. Similarly, carboxylates like potassium acetate (B1210297) can be used to introduce an acetoxy group. These reactions are generally performed in an aprotic solvent to avoid competing solvolysis. While direct experimental data for the 3-chloro isomer is not prevalent in readily available literature, the reaction of the analogous 2-bromo-3-phenylbutane with sodium methoxide is known to proceed via an E2 elimination, highlighting a potential competing reaction pathway depending on the substrate and reaction conditions. pearson.comvaia.com

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react readily with α-bromo esters. For example, treatment with a thiol in the presence of a base like triethylamine (B128534) would afford the corresponding α-thioether. The high nucleophilicity of thiols often allows these reactions to proceed under mild conditions with high yields. Studies on the comparative reactivity of bromoacetyl groups with thiols have shown that these reactions are highly efficient. nih.gov

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

NucleophileReagent ExampleProduct Type
AmineDiethylamineα-Dialkylamino ester
AlcoholSodium Methoxideα-Methoxy ester
ThiolEthanethiolα-Ethylthio ester

Alkylation and Arylation Reactions via S(_N)2-Type Mechanisms

The alpha-carbon can also be functionalized with carbon nucleophiles.

Alkylation: The presence of the ester group allows for the formation of an enolate ion upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then act as a nucleophile in an S(_N)2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha-position. This alkylation of enolates is a well-established method for forming C-C bonds. masterorganicchemistry.commsu.edu

Arylation: The α-arylation of esters is a more complex transformation that can be achieved using palladium catalysis. In a typical Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the enolate of the ester and an aryl halide. nih.gov This method allows for the introduction of an aryl group at the alpha-carbon.

Transformations Involving the Ester Moiety of this compound

The methyl ester group can undergo several transformations, providing another avenue for derivatization.

Hydrolysis to Carboxylic Acid Derivatives

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(3-chlorophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis involves heating the ester with a strong acid in the presence of water. A patent for the synthesis of the isomeric α-bromo(2-chloro)phenyl acetic acid describes its preparation from the corresponding methyl ester, illustrating a similar transformation. byjus.com

Transamidation and Alcoholysis Reactions

Transamidation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction is often driven by heating the ester with the amine, sometimes in the presence of a catalyst. Recent methods have shown that transamidation can be achieved under mild, catalyst-free conditions for activated secondary amides. bohrium.com

Alcoholysis (Transesterification): The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol. A patent describing the synthesis of methyl alpha-bromo-2-chlorophenylacetate from the corresponding acid and methyl acetate using a Lewis acid catalyst highlights the reversible nature of this transformation. masterorganicchemistry.comgoogle.com

Table 2: Transformations of the Ester Moiety

ReactionReagentsProduct
HydrolysisNaOH (aq), then H(_3)O()2-Bromo-2-(3-chlorophenyl)acetic acid
TransamidationRNH(_2), heatN-Alkyl-2-bromo-2-(3-chlorophenyl)acetamide
AlcoholysisR'OH, H() or OH() catalystAlkyl 2-bromo-2-(3-chlorophenyl)acetate

Reactivity of the 3-Chlorophenyl Aromatic Ring

The 3-chlorophenyl ring offers further opportunities for chemical modification. The reactivity of the ring is influenced by the presence of the deactivating chloro and bromoacetylmethyl substituents.

Electrophilic Aromatic Substitution: The chlorine atom and the bromo-ester-substituted methyl group are both electron-withdrawing and deactivating towards electrophilic aromatic substitution. stackexchange.com They are also ortho, para-directing. However, the positions ortho and para to the chloro group are already substituted or sterically hindered. Therefore, further electrophilic substitution, such as nitration or halogenation, would be expected to be slow and may lead to a mixture of products.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the 3-chlorophenyl ring is generally difficult as the ring is not activated by strongly electron-withdrawing groups in the ortho or para positions relative to the halogens. masterorganicchemistry.combyjus.comlibretexts.org Reactions with strong nucleophiles under harsh conditions might lead to substitution, potentially through a benzyne (B1209423) mechanism.

Metal-Halogen Exchange and Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring can participate in metal-halogen exchange reactions, typically with organolithium reagents, to form organometallic intermediates. wikipedia.org These intermediates can then be reacted with various electrophiles. Furthermore, the aryl halides can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with boronic acids to form new carbon-carbon bonds. acs.org This is a powerful method for the synthesis of biaryl compounds.

Applications of Methyl 2 Bromo 2 3 Chlorophenyl Acetate in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis Programs

The strategic importance of methyl 2-bromo-2-(3-chlorophenyl)acetate in the pharmaceutical industry cannot be overstated. Its ability to participate in a variety of chemical transformations has made it an invaluable starting material for the synthesis of numerous active pharmaceutical ingredients (APIs).

Precursor to Antiplatelet Agents and Related Pharmaceutical Structures

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. google.compatsnap.com Clopidogrel is crucial in preventing blood clots and treating conditions such as myocardial infarction and ischemic stroke. patsnap.com The synthesis of Clopidogrel often involves the reaction of this compound with other chemical entities to construct the final complex molecular architecture of the drug. google.comrug.nl

The process typically involves the condensation of the bromo ester with a thieno[3,2-c]pyridine (B143518) derivative. google.com Various synthetic routes have been developed to optimize this process, highlighting the compound's significance in industrial-scale pharmaceutical production. derpharmachemica.com Research has focused on improving reaction conditions to enhance yield and purity while minimizing costs and environmental impact. google.com

During the synthesis of Clopidogrel, several related substances can be formed, and the characterization of these potential impurities is crucial for quality control. researchgate.net The investigation into these related substances further underscores the central role of this compound in the manufacturing process of this life-saving medication. researchgate.net

Table 1: Key Reactions in Clopidogrel Synthesis Involving this compound

Reactant 1Reactant 2ProductSignificance
This compound4,5,6,7-tetrahydrothieno[3,2-c]pyridineRacemic ClopidogrelCore reaction in Clopidogrel synthesis. google.comderpharmachemica.com
(S)-Amide of 2-chlorophenylglycineMethanol and Sulfuric Acid(S)-methyl-a-[[(2-thien-2-yl)-ethyl]amino]-a-(2-chlorophenyl)acetateAlternative route to the chiral intermediate. rug.nl

Synthesis of Biologically Active Heterocyclic Compounds

Beyond its application in antiplatelet agents, this compound is a valuable precursor for synthesizing a diverse range of biologically active heterocyclic compounds. mdpi.commdpi.com Heterocycles are core structures in many pharmaceuticals due to their ability to interact with biological targets. mdpi.com

The reactive bromine atom in this compound allows for its use in various cyclization reactions to form rings containing heteroatoms like nitrogen, sulfur, and oxygen. mdpi.com For instance, similar bromoacetyl compounds are used to synthesize thiophenes, thiazoles, pyrazoles, and pyridines, many of which exhibit potent biological activities, including anticancer properties. mdpi.com The principles of these reactions can be extended to this compound to generate novel heterocyclic structures with potential therapeutic applications.

Utilization as a Versatile Building Block for Polyfunctional Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.comapolloscientific.co.uk this compound perfectly fits this description due to its multiple reactive sites. The ester group, the bromine atom, and the aromatic ring can all be manipulated to introduce various functional groups, leading to the creation of polyfunctional molecules. organicmystery.com

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. The ester functionality can be hydrolyzed to a carboxylic acid or converted to other derivatives. The chlorophenyl ring can undergo further substitution reactions, adding another layer of complexity to the accessible molecules. This versatility makes it a valuable tool for chemists aiming to build intricate molecular architectures from simpler, commercially available starting materials. sigmaaldrich.com

Design and Construction of Novel Chemical Scaffolds for Material Science Applications

The applications of this compound are not limited to the pharmaceutical realm. Its utility as a versatile building block extends to the field of material science. The design and synthesis of novel organic materials with specific electronic, optical, or mechanical properties often rely on the precise arrangement of functionalized aromatic cores.

The ability to introduce various functionalities onto the phenyl ring of this compound, coupled with the potential for polymerization or incorporation into larger supramolecular assemblies, makes it an attractive candidate for creating new materials. For example, by carefully selecting reaction partners, it is possible to construct polymers or dendrimers with tailored properties. While direct examples in material science are still emerging, the fundamental reactivity of this compound suggests significant potential in the development of advanced organic materials.

Advanced Analytical and Spectroscopic Characterization Methods in Research on Methyl 2 Bromo 2 3 Chlorophenyl Acetate

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular framework of Methyl 2-bromo-2-(3-chlorophenyl)acetate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is indispensable for mapping the precise connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The benzylic proton (CH-Br), being adjacent to both an aromatic ring and a bromine atom, would also be a singlet and is expected to be deshielded, appearing around 5.4-5.6 ppm. The four protons on the 3-chlorophenyl ring would exhibit complex splitting patterns in the aromatic region (approximately 7.2-7.6 ppm) due to their distinct chemical environments and spin-spin coupling. docbrown.infochemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are anticipated. The methyl ester carbon (-OCH₃) would appear around 53-55 ppm, while the chiral α-carbon (-CHBr) would be found further downfield, typically in the 40-50 ppm range. The ester carbonyl carbon (C=O) is significantly deshielded, with a characteristic shift around 168-170 ppm. The six aromatic carbons of the 3-chlorophenyl group would produce distinct signals in the 125-135 ppm range, with the carbon atom bonded to the chlorine atom (C-Cl) showing a characteristic shift around 134 ppm. docbrown.inforsc.orgnmrs.io

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons on the aromatic ring, helping to delineate the substitution pattern. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the individual ¹H and ¹³C spectra, for instance, linking the benzylic proton signal to the α-carbon signal.

¹H NMR Predicted Chemical Shifts (ppm) ¹³C NMR Predicted Chemical Shifts (ppm)
Assignment δ (ppm)
-OCH₃~3.8 (s, 3H)
-CHBr~5.5 (s, 1H)
Aromatic-H~7.2-7.6 (m, 4H)
s: singlet, m: multiplet

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch is expected around 1740-1755 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. lumenlearning.com Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. udel.edulibretexts.org The presence of the halogens is indicated by C-Cl and C-Br stretching vibrations at lower wavenumbers, typically in the 850-550 cm⁻¹ and 690-515 cm⁻¹ ranges, respectively. lumenlearning.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. uantwerpen.be

Functional Group Characteristic IR Absorption (cm⁻¹)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch (-OCH₃)~2960-2850
Ester C=O Stretch~1755-1740
Aromatic C=C Stretch~1600-1450
Ester C-O Stretch~1300-1000
C-Cl Stretch~850-550
C-Br Stretch~690-515

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₉H₈BrClO₂) is approximately 262 g/mol . nih.gov

The mass spectrum exhibits a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). wpmucdn.commiamioh.edu This results in a cluster of peaks at M, M+2, and M+4, with characteristic relative intensities, confirming the presence of one bromine and one chlorine atom.

Electron ionization (EI-MS) would lead to predictable fragmentation pathways. Common fragmentation includes the loss of the methoxy radical (•OCH₃, M-31) and the loss of the entire methoxycarbonyl group (•COOCH₃, M-59). Cleavage of the C-Br bond (loss of •Br, M-79/81) and C-Cl bond (loss of •Cl, M-35/37) are also prominent fragmentation routes. libretexts.orgnih.govdocbrown.info The resulting fragment ions help to piece together the molecular structure.

Stereochemical Analysis and Enantiomeric Purity Determination

This compound possesses a stereocenter at the α-carbon, meaning it exists as a pair of enantiomers, (R) and (S). Determining the stereochemical composition is crucial.

Chiral Chromatography Methodologies (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for separating and quantifying the enantiomers of this compound. csfarmacie.cznih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for resolving this type of analyte. nih.govresearchgate.net A typical method would involve a normal-phase mobile system, often a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol, to achieve separation. researchgate.nettsijournals.com By comparing the chromatogram of a racemic mixture to that of a reference standard of a single enantiomer (e.g., (R)-Methyl 2-bromo-2-(3-chlorophenyl)acetate, which is commercially available), the peaks corresponding to the (R)- and (S)-enantiomers can be identified. bldpharm.com The integrated area of each peak allows for the precise calculation of the enantiomeric excess (e.e.) or enantiomeric ratio.

Optical Rotation Measurements for Chiral Purity Assessment

Enantiomers are optically active, meaning they rotate the plane of polarized light. chemicalbook.com An enantiomerically pure sample will have a specific rotation value, [α], which is a characteristic physical property. The (R)- and (S)-enantiomers will rotate light by an equal magnitude but in opposite directions.

Measuring the optical rotation of a sample using a polarimeter allows for an assessment of its chiral purity. If the specific rotation of a pure enantiomer is known, the observed rotation of a mixture can be used to calculate the enantiomeric excess. While a powerful tool, it is often used in conjunction with the more definitive and quantitative method of chiral chromatography.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

As of the latest available research, detailed single-crystal X-ray diffraction studies specifically for this compound have not been published in publicly accessible scientific literature. While X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of its conformation and the nature of its crystal packing, such data for this particular compound is not currently available.

Therefore, a comprehensive analysis of its solid-state conformation, including precise bond lengths, bond angles, and the specific intermolecular interactions governing its crystal lattice, cannot be provided at this time. Information regarding its crystal system, space group, and unit cell dimensions, which are fundamental outputs of X-ray diffraction analysis, remains undetermined.

Further research, involving the successful growth of single crystals of this compound and their subsequent analysis by X-ray diffraction, is required to elucidate these structural details. Such a study would provide the foundational data for a complete understanding of its solid-state chemistry.

A placeholder for the type of data that would be generated from such a study is provided below.

Interactive Table: Crystallographic Data for this compound

ParameterValue
Empirical formulaC₉H₈BrClO₂
Formula weightData not available
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Absorption coefficient (mm⁻¹)Data not available
F(000)Data not available

Computational Chemistry and Mechanistic Investigations of Methyl 2 Bromo 2 3 Chlorophenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Geometry Optimization

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-bromo-2-(3-chlorophenyl)acetate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is found. The result is a detailed picture of bond lengths, bond angles, and dihedral angles. For instance, a study on a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, utilized DFT with the B3LYP functional and a 6–311++G(2d,2p) basis set to achieve a detailed understanding of its geometry. scienceopen.comresearchgate.net Similar levels of theory would be appropriate for a thorough analysis of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrData not available
C-ClData not available
C=OData not available
C-OData not available
O=C-OData not available
C-C-BrData not available
Cl-C-C-C

Note: This table is for illustrative purposes only. The values would be populated by specific data from a dedicated DFT study.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the ester group, would significantly influence the energies of these orbitals. Analysis of the FMOs helps in predicting how the molecule will interact with other reagents. For example, in a study of 2-bromo-3-hydroxy-6-methylpyridine, the frontier orbital gap was calculated to be -5.39512 eV, providing insights into its reactivity. researchgate.net

From the HOMO and LUMO energies, various molecular reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Chemical Softness (S)Data not available

Note: This table is for illustrative purposes only and requires data from specific computational analysis.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states. For a molecule like this compound, which can undergo various transformations such as nucleophilic substitution, understanding the energetics of these pathways is crucial for optimizing reaction conditions and maximizing product yield.

By modeling the interaction of the molecule with different reagents, chemists can predict the activation energies required for various reactions. This information helps in selecting appropriate solvents and temperatures to favor a desired reaction pathway over others.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. The MEP map uses a color spectrum to indicate charge distribution: red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl group and the chlorine atom, highlighting these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. MEP analysis is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a critical role in crystal packing and biological activity. Studies on other molecules have successfully used MEP maps to identify reactive sites and predict intermolecular interactions. researchgate.netresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.